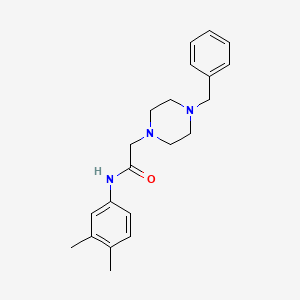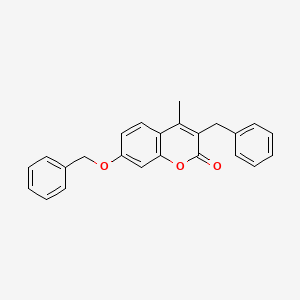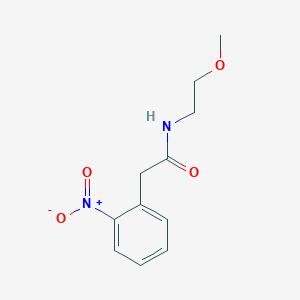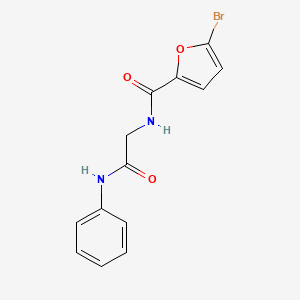![molecular formula C22H19Cl2NO B5059741 9-[4-(2,3-Dichlorophenoxy)butyl]carbazole](/img/structure/B5059741.png)
9-[4-(2,3-Dichlorophenoxy)butyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(2,3-Dichlorophenoxy)butyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields due to their unique chemical properties. This particular compound features a carbazole core substituted with a 2,3-dichlorophenoxybutyl group, which imparts specific chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(2,3-Dichlorophenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2,3-dichlorophenoxy)butyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the dichlorophenoxybutyl group, resulting in the removal of chlorine atoms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-[4-(2,3-Dichlorophenoxy)butyl]carbazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-[4-(2,3-Dichlorophenoxy)butyl]carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenoxybutyl group can enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound, which lacks the dichlorophenoxybutyl substitution.
9-(2-Ethylhexyl)carbazole: Another derivative with a different substituent group.
9-(4-Bromobutyl)carbazole: A similar compound with a bromobutyl group instead of the dichlorophenoxybutyl group.
Uniqueness: 9-[4-(2,3-Dichlorophenoxy)butyl]carbazole is unique due to the presence of the dichlorophenoxybutyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
9-[4-(2,3-dichlorophenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO/c23-18-10-7-13-21(22(18)24)26-15-6-5-14-25-19-11-3-1-8-16(19)17-9-2-4-12-20(17)25/h1-4,7-13H,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBAPDECAQHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)

![3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5059671.png)

![methyl (4Z)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5059681.png)
![N-BENZYL-N-{4-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE](/img/structure/B5059686.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B5059688.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5059695.png)
![3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5059697.png)
![(5E)-1-(4-bromophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5059705.png)

![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
![2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B5059745.png)

